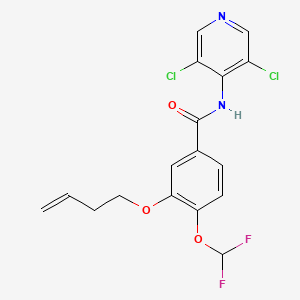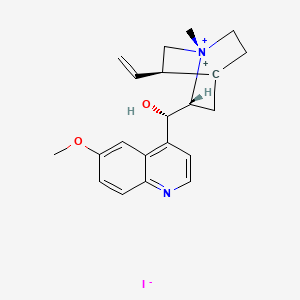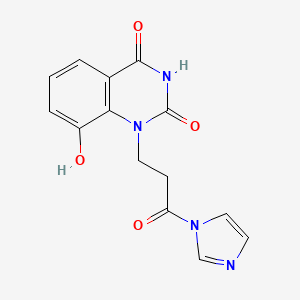
1-(3-(1H-Imidazol-1-yl)-3-oxopropyl)-8-hydroxyquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-Imidazol-1-yl)-3-oxopropyl)-8-hydroxyquinazoline-2,4(1H,3H)-dione is a complex organic compound that features both imidazole and quinazoline moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the quinazoline ring is a bicyclic system composed of a benzene ring fused to a pyrimidine ring
準備方法
The synthesis of 1-(3-(1H-Imidazol-1-yl)-3-oxopropyl)-8-hydroxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal and ammonia . The quinazoline moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide . The final step involves the coupling of the imidazole and quinazoline intermediates under specific reaction conditions, such as the use of a suitable catalyst and solvent system .
化学反応の分析
1-(3-(1H-Imidazol-1-yl)-3-oxopropyl)-8-hydroxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-(1H-Imidazol-1-yl)-3-oxopropyl)-8-hydroxyquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)-3-oxopropyl)-8-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The quinazoline moiety can interact with DNA and proteins, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. These interactions disrupt the normal functioning of cells, leading to their death, which is particularly useful in antimicrobial and anticancer therapies.
類似化合物との比較
1-(3-(1H-Imidazol-1-yl)-3-oxopropyl)-8-hydroxyquinazoline-2,4(1H,3H)-dione can be compared to other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical reactivity and biological activities.
Quinazoline derivatives: These compounds contain the quinazoline moiety and are known for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in the combination of both imidazole and quinazoline rings, which provides a broader range of chemical reactivity and biological activities compared to compounds containing only one of these moieties.
特性
分子式 |
C14H12N4O4 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC名 |
8-hydroxy-1-(3-imidazol-1-yl-3-oxopropyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C14H12N4O4/c19-10-3-1-2-9-12(10)18(14(22)16-13(9)21)6-4-11(20)17-7-5-15-8-17/h1-3,5,7-8,19H,4,6H2,(H,16,21,22) |
InChIキー |
MXJQEFDZVCIAIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N(C(=O)NC2=O)CCC(=O)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


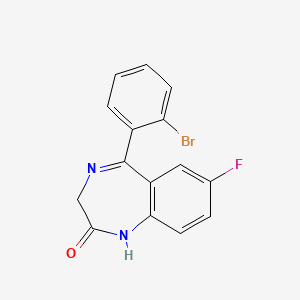
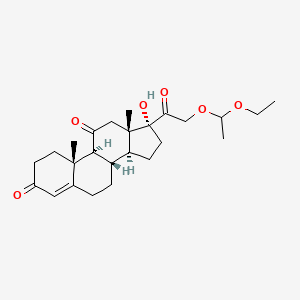
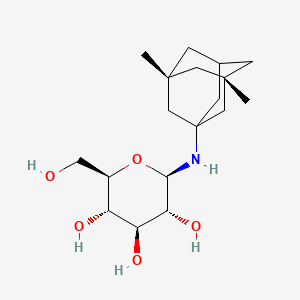
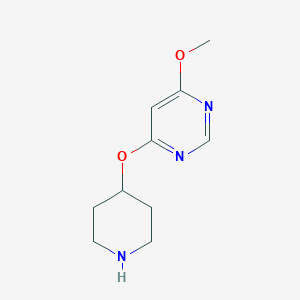
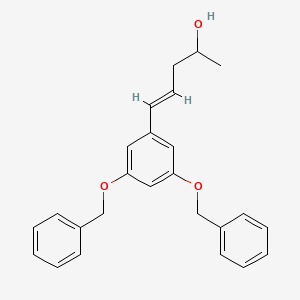
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
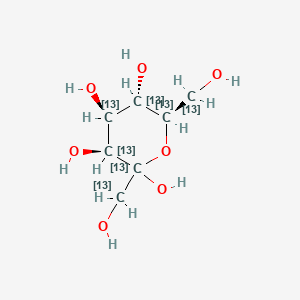
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
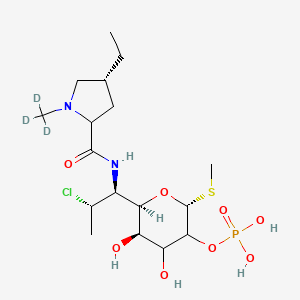
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
